molecular formula C12H11N3O4S2 B10867711 N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}furan-2-carboxamide

N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}furan-2-carboxamide

Katalognummer: B10867711
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: XKQJGSVADLIGCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE is a complex organic compound with the molecular formula C12H11N3O4S2 It is known for its unique structure, which includes a phenylsulfonyl group, a hydrazino group, and a furamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

N~2~-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

N~2~-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE has several scientific research applications:

Wirkmechanismus

The mechanism by which N2-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, while its anticancer properties could be related to the inhibition of specific enzymes involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N~2~-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C12H11N3O4S2

Molekulargewicht

325.4 g/mol

IUPAC-Name

N-(benzenesulfonamidocarbamothioyl)furan-2-carboxamide

InChI

InChI=1S/C12H11N3O4S2/c16-11(10-7-4-8-19-10)13-12(20)14-15-21(17,18)9-5-2-1-3-6-9/h1-8,15H,(H2,13,14,16,20)

InChI-Schlüssel

XKQJGSVADLIGCI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=S)NC(=O)C2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.